VAP-1 Enzyme Inhibition: A Differentiating Inactive Baseline
In a direct head-to-head comparison using the same assay platform, Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate demonstrates a lack of inhibitory activity against the VAP-1 enzyme. This differentiates it from other compounds, such as CHEMBL4094310, which show potent inhibition. This 'negative' data is critical for applications requiring VAP-1-inert scaffolds [1].
| Evidence Dimension | Inhibition of rat VAP-1 enzyme |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | CHEMBL4094310 (a VAP-1 inhibitor), IC50 = 5.20 nM |
| Quantified Difference | >19,000-fold lower inhibitory activity |
| Conditions | CHO cells expressing rat VAP-1, preincubated with compound for 20-30 mins, [14C]-benzylamine substrate |
Why This Matters
This data definitively confirms the compound's lack of VAP-1 inhibition, enabling its selection for screening campaigns or synthetic projects where off-target VAP-1 activity is undesirable.
- [1] BindingDB Entry BDBM50404889 (CHEMBL303714). IC50 > 1.00E+5 nM for rat VAP-1. Data curated by ChEMBL from Astellas Pharma. View Source
